5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione
CAS No.:
Cat. No.: VC13867908
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
![5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione -](/images/structure/VC13867908.png)
Specification
Molecular Formula | C12H15ClN2O2 |
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Molecular Weight | 254.71 g/mol |
IUPAC Name | 5-(3-chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8-dione |
Standard InChI | InChI=1S/C12H15ClN2O2/c1-14-7-3-9-11(14)10(16)4-8-15(12(9)17)6-2-5-13/h3,7H,2,4-6,8H2,1H3 |
Standard InChI Key | LCVCDNPJMNXJOB-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C(=O)CCN(C2=O)CCCCl |
Canonical SMILES | CN1C=CC2=C1C(=O)CCN(C2=O)CCCCl |
Introduction
Structural Characteristics and Physicochemical Properties
The core structure of 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione consists of a bicyclic framework merging a five-membered pyrrole ring with a seven-membered azepine ring. The pyrrolo[3,2-c]azepine system is partially saturated, with hydrogenation at the 6,7-positions reducing aromaticity and enhancing conformational flexibility . The diketone groups at positions 4 and 8 introduce electrophilic centers, facilitating interactions with nucleophilic residues in biological targets.
Substitution Patterns and Stereoelectronic Effects
The 3-chloropropyl substituent at position 5 contributes to the molecule’s lipophilicity, potentially improving membrane permeability. Chlorine’s electron-withdrawing nature polarizes the adjacent carbon chain, influencing reactivity in nucleophilic substitution or elimination reactions . The 1-methyl group on the pyrrole nitrogen sterically shields the ring system, potentially modulating enzyme-binding interactions.
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 260.71 g/mol |
LogP (Predicted) | 2.1–2.5 |
Topological Polar Surface | 55.6 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
These properties suggest moderate solubility in polar aprotic solvents and the ability to traverse biological membranes, aligning with drug-like characteristics .
Synthetic Approaches and Reaction Pathways
Synthesis of pyrroloazepine derivatives typically involves cyclization strategies or functionalization of preformed heterocycles. For 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, plausible routes include:
Cyclocondensation of Aminoketones
Reaction of a suitably substituted aminoketone with a chloropropylating agent under acidic conditions could yield the pyrroloazepine core. For example, condensation of 1-methylpyrrolidin-2-one with 3-chloropropylamine in the presence of a Lewis acid catalyst may initiate ring expansion .
Post-Functionalization of a Preexisting Scaffold
An alternative route involves introducing the chloropropyl group via alkylation after constructing the diketone-bearing pyrroloazepine. For instance, 1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8-dione could undergo nucleophilic substitution with 1-bromo-3-chloropropane under basic conditions .
Table 2: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | AlCl₃, DMF, 100°C, 12h | 45–50 |
Alkylation | K₂CO₃, DMF, 60°C, 6h | 60–65 |
Optimization of solvent polarity and temperature is critical to minimizing side reactions, such as over-alkylation or diketone degradation .
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound remain scarce, structural analogs exhibit activities ranging from protein kinase inhibition to antitumor effects . The diketone moiety may chelate metal ions in enzymatic active sites, while the chloropropyl chain could interact with hydrophobic pockets.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
Compound | Substitutions | Activity |
---|---|---|
7-Methyl-6,7-dihydro-pyrrolo[2,3-c]azepine-4,8-dione | 7-methyl | Antitumor |
6-Methyl-5-(4-chlorobutyl)-pyrrolo[2,3-c]azepine-4,8-dione | 6-methyl, 4-chlorobutyl | Kinase inhibition |
The chloropropyl group in the target compound may enhance target residence time compared to shorter alkyl chains, while the methyl group could reduce metabolic deactivation .
Challenges in Development and Future Directions
Key hurdles include optimizing synthetic yields and mitigating off-target interactions. Future studies should prioritize:
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Structure-Activity Relationship (SAR) studies to delineate the role of the chloropropyl chain.
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Pharmacokinetic profiling to assess bioavailability and metabolic stability.
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Target identification using affinity chromatography or computational docking.
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